

In-Depth Technical Guide: (R)-4-Benzyl-2-hydroxymethylpiperazine (CAS 149715-46-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(R)-4-benzyl-2-hydroxymethylpiperazine
Cat. No.:	B180634

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information

(R)-4-Benzyl-2-hydroxymethylpiperazine, identified by CAS number 149715-46-8, is a chiral piperazine derivative. It serves as a crucial building block in medicinal chemistry, primarily in the synthesis of targeted bioactive molecules. Its rigid piperazine core, combined with the stereocenter and the reactive hydroxymethyl and benzyl groups, makes it a versatile scaffold for creating diverse chemical libraries for drug discovery.

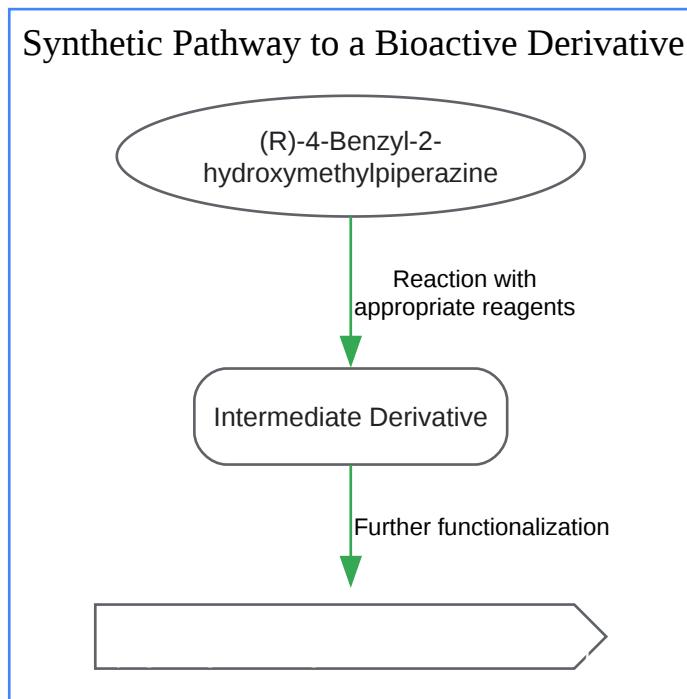
Property	Value
IUPAC Name	[(2R)-4-benzylpiperazin-2-yl]methanol
Synonyms	(R)-4-Benzyl-2-hydroxymethylpiperazine
CAS Number	149715-46-8
Molecular Formula	C ₁₂ H ₁₈ N ₂ O
Molecular Weight	206.29 g/mol
Appearance	Varies; may be a solid or oil
Solubility	Generally soluble in polar organic solvents

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of the (R)-enantiomer is not readily available in the reviewed literature, a comprehensive method for its enantiomer, (S)-4-Benzyl-2-hydroxymethylpiperazine, has been described. This multi-step synthesis starts from (S)-serine and provides a representative example of the synthetic route to this class of compounds.

Experimental Protocol: Synthesis of (S)-4-Benzyl-2-hydroxymethylpiperazine

This protocol is adapted from methodologies described for the synthesis of chiral piperazine derivatives.


Step 1: Synthesis of (S)-1-Benzyl-3-hydroxymethyl-2,5-piperazinedione

- Dissolve N-Chloroacetylated Serine Methyl Ester in anhydrous methanol.
- Under an ice-water bath, add triethylamine (TEA) and benzylamine.
- Reflux the mixture at 80-120°C for 40-56 hours.
- Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
- Dissolve the residue in dichloromethane (CH_2Cl_2) and wash sequentially with water (1-3 times) and a saturated sodium chloride solution.
- Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography to yield the white solid, (S)-1-Benzyl-3-hydroxymethyl-2,5-piperazinedione.

Step 2: Synthesis of (S)-4-Benzyl-2-hydroxymethylpiperazine

- Suspend lithium aluminum hydride (LiAlH_4) in anhydrous tetrahydrofuran (THF) under an ice bath.
- Add the chiral (S)-1-Benzyl-3-hydroxymethyl-2,5-piperazinedione in portions.

- Stir the mixture at room temperature for 30-50 minutes under argon protection.
- Heat the reaction to reflux at 90-140°C for 5-8 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).
- Cool the reaction to room temperature and quench by sequentially adding water, 2 mol/L sodium hydroxide (NaOH), and water under an ice bath.
- Stir the resulting mixture at room temperature for 0.5-2 hours.
- Filter the mixture and wash the solid with CH₂Cl₂.
- Combine the filtrates, dry with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain (S)-4-Benzyl-2-hydroxymethylpiperazine.

[Click to download full resolution via product page](#)

Synthetic pathway from the core compound to a bioactive derivative.

Biological Activity and Applications in Drug Discovery

(R)-4-Benzyl-2-hydroxymethylpiperazine is not typically evaluated for its own biological activity but is rather utilized as a chiral intermediate in the synthesis of potent and selective ligands for various biological targets. The primary areas of application for this chemical scaffold are in the development of sigma-1 (σ_1) receptor ligands and monoacylglycerol lipase (MAGL) inhibitors.

Sigma-1 (σ_1) Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a range of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction[1]. Derivatives of **(R)-4-Benzyl-2-hydroxymethylpiperazine** have been incorporated into novel ligands targeting this receptor. The benzylpiperazine moiety is a common pharmacophore in many potent sigma-1 ligands.

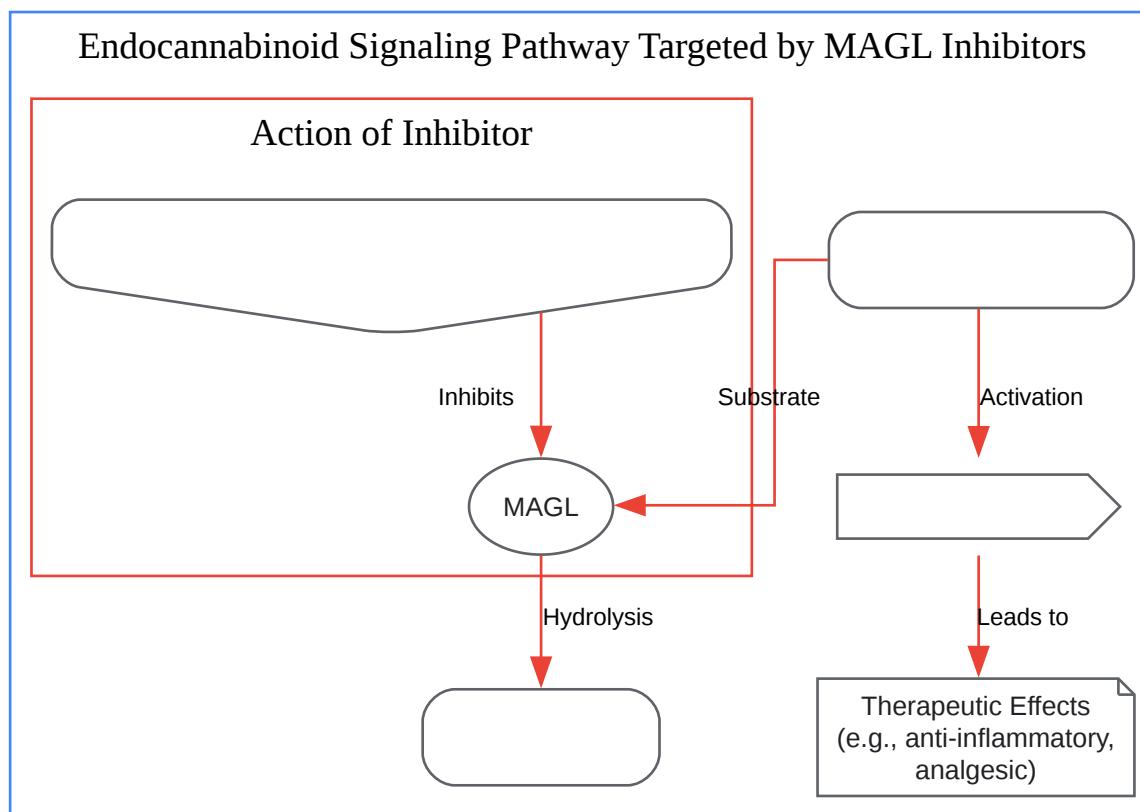
While no direct binding data for **(R)-4-Benzyl-2-hydroxymethylpiperazine** is available, its derivatives have shown high affinity for the sigma-1 receptor. For example, a study on benzylpiperazine derivatives reported compounds with K_i values in the low nanomolar range for the σ_1 receptor.

Quantitative Data for a Representative Sigma-1 Receptor Ligand Derivative:

Compound	Target	K_i (nM)	Selectivity (σ_2/σ_1)
1-(2-naphthylmethyl)-4-benzylpiperazine (a related benzylpiperazine)	Sigma-1 Receptor	Potent	High

Note: This data is for a related compound to illustrate the utility of the benzylpiperazine scaffold and not for CAS 149715-46-8 itself.

Monoacylglycerol Lipase (MAGL) Inhibitors


Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has therapeutic potential in treating neurodegenerative diseases, inflammation, and cancer. Benzylpiperidine and benzylpiperazine derivatives have been explored as reversible MAGL inhibitors.

Again, direct inhibitory activity of **(R)-4-Benzyl-2-hydroxymethylpiperazine** against MAGL has not been reported. However, its structural motifs are present in potent MAGL inhibitors.

Quantitative Data for a Representative Benzylpiperidine-based MAGL Inhibitor:

Compound	Target	IC ₅₀ (nM)
Derivative 13 (from a study on benzylpiperidine-based MAGL inhibitors)	hMAGL	Potent

Note: This data is for a related compound to illustrate the utility of the scaffold in MAGL inhibitor design and not for CAS 149715-46-8 itself.

[Click to download full resolution via product page](#)

Endocannabinoid signaling pathway targeted by MAGL inhibitors.

Safety and Handling

(R)-4-Benzyl-2-hydroxymethylpiperazine is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Conclusion

(R)-4-Benzyl-2-hydroxymethylpiperazine is a valuable chiral building block in the field of medicinal chemistry. While it does not possess significant intrinsic biological activity, its utility lies in its role as a versatile starting material for the synthesis of potent and selective ligands for important drug targets, most notably the sigma-1 receptor and monoacylglycerol lipase.

Researchers and drug development professionals can leverage the stereochemistry and functional groups of this compound to generate novel therapeutic candidates for a variety of disease states. Future research may continue to explore the incorporation of this scaffold into new classes of bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of New Benzylpiperazine Derivatives as σ 1 Receptor Ligands with in Vivo Antinociceptive and Anti-Alloodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: (R)-4-Benzyl-2-hydroxymethylpiperazine (CAS 149715-46-8)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180634#cas-number-149715-46-8-chemical-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com